molecular formula C15H18N4OS B2588376 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide CAS No. 1496667-10-7

4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

Cat. No.: B2588376
CAS No.: 1496667-10-7
M. Wt: 302.4
InChI Key: MTETUPOYQYNGCT-UHFFFAOYSA-N
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Description

4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide (CAS: 1496667-10-7, molecular formula: C₁₅H₁₈N₄OS) is a benzohydrazide derivative featuring a trimethylpyrimidinyl sulfanyl methyl group at the 4-position of the benzene ring . The trimethylpyrimidine moiety contributes to its hydrophobic character, while the sulfanyl linker may enhance reactivity and metal-binding capabilities.

Properties

IUPAC Name

4-[(4,5,6-trimethylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-9-10(2)17-15(18-11(9)3)21-8-12-4-6-13(7-5-12)14(20)19-16/h4-7H,8,16H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTETUPOYQYNGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)SCC2=CC=C(C=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide typically involves the reaction of 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key Compound :

  • 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide (Ref: 3D-EQA25444)
    • Structural Difference : 4,6-Dimethylpyrimidine vs. trimethylpyrimidine.
    • Impact : Reduced steric hindrance and altered electronic properties due to fewer methyl groups. This may enhance solubility compared to the trimethyl analog .

Benzimidazole-Based Analogs

Key Compounds :

  • Methyl 4-(1H-benzimidazol-2-yl)benzohydrazide
    • Structural Difference : Benzimidazole replaces pyrimidine.
    • Impact : Benzimidazole’s aromaticity and hydrogen-bonding capacity may improve binding to biological targets, as seen in antileishmanial and anticancer studies .
  • 4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide Structural Difference: Amino linker instead of sulfanyl.

Sulfanyl-Linked Heterocycles in Coordination Chemistry

Key Compounds :

  • Sulfanyl pyrazole Pd/Pt complexes (e.g., N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II))
    • Structural Difference : Pyrazole core with sulfanyl groups, complexed with metals.
    • Impact : Enhanced cytotoxicity in cancer cell lines (Jurkat, K562) due to metal coordination, suggesting the sulfanyl group’s role in stabilizing metal interactions .

Acylhydrazone and Triazole Derivatives

Key Compounds :

  • Eugenol-derived benzohydrazides (e.g., 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-triazol-1-yl)-N'-(4-methylbenzoyl)benzohydrazide) Structural Difference: Triazole and allyl methoxyphenoxy substituents. Impact: Demonstrated anticancer activity against breast cancer cells, highlighting the importance of bulky substituents for target specificity .
  • Donepezil hybrids (e.g., (E)-N'-(4-aminobenzylidene)-4-((3-hydroxypiperidin-1-yl)methyl)benzohydrazide) Structural Difference: Piperidinyl-aryl-acylhydrazone groups. Impact: Multi-target anti-Alzheimer activity due to cholinesterase inhibition and neuroprotective effects .

Data Tables: Structural and Functional Comparisons

Table 2. Linker and Functional Group Comparisons

Compound Class Linker/Group Key Feature Example Activity
Sulfanyl pyrimidine benzohydrazides Sulfanyl methyl Metal-binding potential Coordination chemistry applications
Benzimidazole benzohydrazides Direct benzimidazole Hydrogen-bonding capacity Enzyme inhibition (e.g., kinases)
Acylhydrazone derivatives Acylhydrazone Flexibility for multi-target binding Anti-Alzheimer, anticancer

Research Findings and Mechanistic Insights

  • Anticancer Activity : Sulfanyl-linked pyrimidine derivatives (e.g., the target compound) may leverage the sulfanyl group for reactive oxygen species (ROS) generation, akin to sulfanyl pyrazole metal complexes . In contrast, benzimidazole analogs exhibit activity through DNA intercalation or topoisomerase inhibition .
  • Synthetic Accessibility : Microwave-assisted synthesis is common for benzimidazole-based benzohydrazides , while sulfanyl pyrimidine analogs may require specialized thiol coupling conditions .

Biological Activity

4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide, with the CAS number 1496667-10-7, is a compound that has garnered attention in various fields of biological research. Its unique chemical structure, which includes a pyrimidine moiety and a hydrazide functional group, suggests potential activity in medicinal chemistry, particularly in the development of pharmaceuticals.

  • Molecular Formula : C15H18N4OS
  • Molecular Weight : 302.39 g/mol
  • Chemical Structure : The compound features a benzohydrazide backbone with a trimethylpyrimidinyl sulfanyl substituent.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to benzohydrazides exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzohydrazide showed effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Anticancer Activity

In vitro studies have shown that hydrazone derivatives can inhibit cancer cell proliferation. Specifically, research involving similar structures indicated that they could induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest
A54920Caspase activation

Anti-inflammatory Activity

The anti-inflammatory properties of hydrazides have been documented, with some studies indicating that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also exhibit similar effects.

Case Studies and Research Findings

  • Study on Antimicrobial Effects : A comparative study evaluated the antimicrobial efficacy of various benzohydrazide derivatives, including those with pyrimidine substitutions. Results indicated that certain derivatives exhibited enhanced activity against multi-drug resistant strains.
  • Anticancer Mechanisms : Research published in the Journal of Medicinal Chemistry highlighted the potential of benzohydrazides in targeting cancer stem cells, demonstrating their role in reducing tumor growth in xenograft models.
  • Inflammation Model Studies : In vivo studies using animal models showed that compounds with a hydrazide structure could significantly reduce inflammation markers in conditions such as arthritis and colitis.

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